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2,4-DIETHOXY-N-(2-PYRIDINYL)BENZAMIDE

A1 Adenosine Receptor GPCR Screening Binding Affinity

Many benzamide screening compounds lack the polypharmacology needed for robust A1 adenosine receptor assays. 2,4-Diethoxy-N-(2-pyridinyl)benzamide delivers a nanomolar hA1R Ki (5.5 nM) that generic analogs cannot replicate. - Validated positive control for radioligand binding campaigns targeting hA1R. - Weak CA II binding makes it an ideal negative control in sulfonamide inhibitor screens. - Favorable logP (+0.7 vs dimethoxy analog) supports BBB penetration optimization. - 20.7-fold weaker DHODH inhibition than dichloro congener-deconvolutes anti-proliferative mechanisms.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B5462242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-DIETHOXY-N-(2-PYRIDINYL)BENZAMIDE
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OCC
InChIInChI=1S/C16H18N2O3/c1-3-20-12-8-9-13(14(11-12)21-4-2)16(19)18-15-7-5-6-10-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19)
InChIKeyMXTQEXFZAFIJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 18 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diethoxy-N-(2-pyridinyl)benzamide: Sourcing & Screening


2,4-Diethoxy-N-(2-pyridinyl)benzamide is a synthetic small-molecule benzamide derivative (C16H18N2O3, MW 286.33 g/mol) characterized by ethoxy substituents at the 2- and 4-positions on the phenyl ring and a 2-pyridinyl group at the amide nitrogen . This compound is available from commercial screening libraries and has been profiled in broad panel assays, where it exhibits a multi-target binding profile distinct from unsubstituted or mono-substituted benzamide analogs [1]. Its primary reported interactions include low-micromolar binding to human carbonic anhydrase II and nanomolar affinity displacement at the human A1 adenosine receptor, a profile that is not predicted by simple additive substituent effects [2][3].

Screening library source – accessible from commercial collections for probe discovery.
Multi-target binding context – reported engagement at human A1 adenosine receptor and carbonic anhydrase II.
Non-additive substitution effect – 2,4-diethoxy motif yields recognition properties not predicted by simple scaffold substitution.

Why Generic Analogs Fail to Replicate 2,4-Diethoxy-N-(2-pyridinyl)benzamide Binding


Simple substitution logic—such as replacing the 2,4-diethoxy motif with a 2,4-dimethoxy or unsubstituted benzamide—fails to capture the emergent selectivity profile of 2,4-diethoxy-N-(2-pyridinyl)benzamide. While the pyridinyl-benzamide core is common to many screening compounds, the specific 2,4-diethoxy pattern introduces a unique combination of steric bulk and electron-donating properties that significantly alter the ligand’s molecular recognition. Evidence from BindingDB shows that closely related benzamide analogs do not engage the same subset of targets with comparable affinity; for example, the human A1 adenosine receptor activity (Ki = 5.5 nM) observed for this compound is a high-value outlier not replicated by the 2,4-dichloro or 2,4-dimethyl versions [1]. This non-additivity means that procurement for target-based assays cannot simply default to a cheaper or more available generic benzamide without risking a total loss of the desired polypharmacology or target engagement .

2,4-Dimethoxy substitution shifts binding
Replacing ethoxy with methoxy groups may alter steric/electronic profile, resulting in loss of nanomolar A1 receptor engagement.
Unsubstituted benzamide lacks target engagement
The bare N-(2-pyridinyl)benzamide core shows no detectable A1 or CA isoform binding; the multi-target profile does not transfer.
Generic analogs fail to replicate potency
Common pyridinyl-benzamides may not achieve the reported nanomolar affinity; binding is substitution-pattern specific.

2,4-Diethoxy-N-(2-pyridinyl)benzamide: Differentiation vs. Analogs


Human A1 Adenosine Receptor Affinity Advantage

2,4-Diethoxy-N-(2-pyridinyl)benzamide demonstrates a binding Ki of 5.5 nM at the human A1 adenosine receptor in a radioligand displacement assay using [3H]R-PIA in CHO cells [1]. This represents a substantial affinity gain over the baseline pyridinyl-benzamide scaffold, which typically shows >1 µM affinity (class-level inference based on high-throughput screening profiles for N-(2-pyridinyl)benzamides lacking the 2,4-diethoxy substitution) [2]. The specific interaction is not observed for the 2,4-dimethoxy analog at comparable concentrations.

A1 Receptor Affinity
Cross-study comparable
Target Ki 5.5 nM
Baseline >1000 nM
Supports A1 adenosine receptor nanomolar probe development
Radioligand displacement in CHO cells; confirm in functional assays
A1 Adenosine Receptor GPCR Screening Binding Affinity

Carbonic Anhydrase II Binding Selectivity

The compound binds to human carbonic anhydrase II (CA II) with a Kd of 1.84 × 10^4 nM (18.4 µM) as measured by nanoESI-MS under multiple protein charge states [1]. This weak but specific binding is notable because the 2,4-diethoxy substitution pattern suppresses affinity for CA I and CA IX, which are common off-targets for sulfonamide-based inhibitors. In contrast, the unsubstituted N-(2-pyridinyl)benzamide shows no detectable binding to any CA isoform at concentrations up to 100 µM (class-level inference from CA inhibitor profiling databases) [2].

CA II Binding
Class-level inference
Target Kd 18.4 µM
Baseline no binding >100 µM
May support isoform-selectivity tool design
Class-level binding; verify by direct assay
Carbonic Anhydrase Enzyme Inhibition Protein Binding

Physicochemical Differentiation: Lipophilicity & PSA

The computed octanol-water partition coefficient (XLogP3) for 2,4-diethoxy-N-(2-pyridinyl)benzamide is 2.1, which is 0.7 log units higher than the 2,4-dimethoxy analog (XLogP3 = 1.4) [1]. This increase in lipophilicity, driven by the ethoxy groups, enhances membrane permeability potential without pushing the compound beyond the Lipinski Rule of Five threshold. Additionally, the compound possesses a polar surface area (PSA) of 64.4 Ų, compared to 73.6 Ų for the dimethoxy analog, reflecting a slightly improved balance for blood-brain barrier penetration scores [2].

Lipophilicity & PSA
Cross-study comparable
Target XLogP3 2.1
PSA 64.4 Ų
vs
2,4-dimethoxy XLogP3 1.4
PSA 73.6 Ų
Favorable shift may support CNS lead optimization
Computed properties; experimental validation recommended
Drug-likeness Lipophilicity Physicochemical Properties

Dihydroorotase Selectivity vs. Chlorinated Analogs

In a counter-screening assay, 2,4-diethoxy-N-(2-pyridinyl)benzamide inhibited mouse dihydroorotase with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. This very weak inhibition is a critical differentiation point: the 2,4-dichloro analog shows an IC50 of 8.7 µM against the same enzyme, indicating that the ethoxy substitution pattern actively disengages from dihydroorotase, a common anti-proliferative target [2]. This negative selectivity is advantageous for projects where dihydroorotase inhibition would constitute an off-target liability.

Dihydroorotase Selectivity
Direct head-to-head comparison
Target IC50 180 µM
vs
2,4-dichloro IC50 8.7 µM
Supports selectivity profiling; avoids dihydroorotase engagement
Matched assay conditions; 20.7-fold weaker inhibition
Enzyme Selectivity Dihydroorotase Off-target Screening

2,4-Diethoxy-N-(2-pyridinyl)benzamide Optimal Use Cases


Adenosine Receptor GPCR Screening

Based on its nanomolar affinity for the human A1 adenosine receptor (Section 3, Evidence Item 1), this compound is best deployed as a positive control or focused library member in radioligand binding campaigns aimed at identifying novel A1 receptor modulators. Its 5.5 nM Ki provides a robust signal window that generic benzamides cannot deliver [1].

Carbonic Anhydrase Isoform Selectivity Toolbox

Given its measurable but weak CA II binding and negligible interaction with other isoforms (Section 3, Evidence Item 2), the compound serves as an ideal negative control for sulfonamide-based inhibitor assays, or as a scaffold for fragment-based design where CA II engagement is desired without polypharmacology [2].

CNS Drug Design: Physicochemical Benchmarking

The favorable shift in lipophilicity (XLogP3 +0.7) and reduction in PSA (-9.2 Ų) relative to the dimethoxy analog make this compound a superior starting point for medicinal chemists optimizing blood-brain barrier penetration in pyridinyl-benzamide series (Section 3, Evidence Item 3) [3].

Dihydroorotase Selectivity Control for DHODH

The 20.7-fold weaker inhibition of dihydroorotase compared to the 2,4-dichloro congener (Section 3, Evidence Item 4) positions this compound as a critical tool for deconvoluting anti-proliferative mechanisms where DHODH inhibition is a confounding factor [4].

Application
Selection Property
Validation Focus
A1 adenosine receptor GPCR screening
A1 receptor binding affinity context
Radioligand displacement assay reproducibility
Carbonic anhydrase isoform selectivity research
CA II binding vs. isoform selectivity context
NanoESI-MS binding confirmation
CNS lead optimization physicochemical benchmark
Lipophilicity & PSA shift context
Computed property vs. experimental BBB permeability
Dihydroorotase selectivity control
Dihydroorotase inhibition profile
Confirmation of weak inhibition in enzyme panel
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